Lipophilicity Advantage: ACD/LogP of 2.75 for the 2,4-Dichloro Regioisomer vs. 2.62 for the 3,4-Dichloro Regioisomer
The target compound, 3-azido-1-(2,4-dichlorobenzyl)azetidine, exhibits an ACD/LogP of 2.75 versus 2.62 for its closest regioisomer, 3-azido-1-(3,4-dichlorobenzyl)azetidine (CAS 2098098-30-5), representing a ΔLogP of +0.13 log units. At physiological pH 7.4, the ACD/LogD difference widens to +0.12 units (3.17 vs. 3.05), and the ACD/BCF (bioconcentration factor) at pH 7.4 is 148.35 compared to 120.11 for the 3,4-isomer—a 23.5% increase . Both values were generated using the identical ACD/Labs Percepta Platform v14.00 prediction algorithm, enabling cross-compound comparison.
| Evidence Dimension | Lipophilicity and distribution profile (predicted) |
|---|---|
| Target Compound Data | ACD/LogP = 2.75; ACD/LogD (pH 7.4) = 3.17; ACD/BCF (pH 7.4) = 148.35; PSA = 16 Ų |
| Comparator Or Baseline | 3-Azido-1-(3,4-dichlorobenzyl)azetidine: ACD/LogP = 2.62; ACD/LogD (pH 7.4) = 3.05; ACD/BCF (pH 7.4) = 120.11; PSA = 16 Ų |
| Quantified Difference | ΔLogP = +0.13; ΔLogD (pH 7.4) = +0.12; ΔBCF (pH 7.4) = +23.5% |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted data; both compounds share identical molecular formula C₁₀H₁₀Cl₂N₄ and MW 257.12 Da |
Why This Matters
A ΔLogP of 0.13 and a 23.5% higher predicted BCF indicate that the 2,4-dichloro regioisomer may exhibit measurably different membrane permeability, tissue distribution, and bioaccumulation potential, which are critical parameters in SAR campaigns and pharmacokinetic profiling.
